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Compound of Interest

Compound Name:
HAEGTFT acetate(926018-95-3

free base)

Cat. No.: B10825564

Get Quote

The N-Terminal Key to GLP-1 Receptor Activation
Executive Summary
The peptide sequence HAEGTFT (His-Ala-Glu-Gly-Thr-Phe-Thr) represents the N-terminal

residues 7–13 of the bioactive hormone Glucagon-like peptide-1 (GLP-1). In the context of

incretin biology and therapeutic drug design, this specific heptapeptide motif serves as the

critical receptor activation domain.

While the C-terminal region of GLP-1 is responsible for initial receptor capture (affinity), the

HAEGTFT motif is responsible for the conformational switch that triggers intracellular signaling

(efficacy). Furthermore, this sequence contains the specific proteolytic recognition site for

Dipeptidyl Peptidase-4 (DPP-4), making it the primary determinant of the hormone's metabolic

instability (t1/2 < 2 minutes). Understanding the structural biology and enzymatic susceptibility

of HAEGTFT is the foundational logic behind blockbuster therapeutics like Semaglutide and

Liraglutide.
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The sequence HAEGTFT corresponds to residues 7 through 13 of the full-length GLP-1(7-

36)amide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825564?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (GLP-1) Amino Acid Residue
Function /
Characteristic

7 Histidine His (H)

Critical for Activation.

The free N-terminal

amine and imidazole

side chain form

essential hydrogen

bonds with the GLP-

1R transmembrane

domain.

8 Alanine Ala (A)

DPP-4 Gatekeeper.

The small side chain

allows entry into the

DPP-4 active site.

Cleavage occurs after

this residue.

9 Glutamic Acid Glu (E)

Negatively charged.

Stabilizes the

disordered N-terminus

through electrostatic

interactions;

conserved across

GLP-1 paralogs.

10 Glycine Gly (G)

Provides

conformational

flexibility, allowing the

N-terminus to fold into

the receptor's

transmembrane

pocket.
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11 Threonine Thr (T)

Polar residue

contributing to

hydrogen bonding

networks within the

receptor pocket.

12 Phenylalanine Phe (F)

Hydrophobic anchor.

Engages in pi-

stacking or

hydrophobic

interactions within the

receptor core.

13 Threonine Thr (T)

Transition residue

leading into the alpha-

helical mid-region of

the peptide.

1.2 The "Two-Domain" Binding Mechanism
The interaction between HAEGTFT (GLP-1) and its receptor (GLP-1R) follows a "two-domain"

model:

Step 1 (Anchor): The C-terminal alpha-helix of GLP-1 binds to the Extracellular Domain

(ECD) of the receptor. This is a high-affinity, static interaction.

Step 2 (Activate): The N-terminal HAEGTFT motif, which is flexible/disordered in solution,

folds and inserts itself deep into the Transmembrane Domain (TMD) core of the receptor.

This insertion triggers the conformational change in the receptor that couples to the Gs-

protein.

Mechanisms of Action[1]
2.1 Receptor Activation Pathway
Upon insertion of the HAEGTFT motif into the receptor core, the GLP-1R undergoes a

structural rearrangement that permits the binding of the heterotrimeric G-protein (Gs). This

leads to the exchange of GDP for GTP on the Gαs subunit, activating Adenylyl Cyclase (AC).
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Caption: The HAEGTFT motif drives the second step of the two-domain binding model, directly

triggering the Gs-coupled signaling cascade.

2.2 DPP-4 Enzymatic Inactivation
The therapeutic limitation of native GLP-1 is defined by the HAEGTFT sequence. The enzyme

DPP-4 specifically recognizes N-terminal dipeptides where the second residue is Alanine (or

Proline).[1][2][3]

Substrate:His-Ala-Eglu-Gly...

Cleavage Site: Between Ala(8) and Glu(9).

Reaction: HAEGTFT...

HA (dipeptide) + EGTFT... (Inactive metabolite).

Consequence: The remaining metabolite, GLP-1(9-36), binds the receptor with low affinity

but cannot activate it (acting as a weak antagonist), effectively terminating the insulinotropic

signal.

H-A-E-G-T-F-T... Active GLP-1 DPP-4 Enzyme
Recognition of Ala8

HA (His-Ala)

DipeptideCleavage

E-G-T-F-T... Inactive GLP-1(9-36)

Release

Click to download full resolution via product page

Caption: DPP-4 targets the peptide bond between Alanine-8 and Glutamic Acid-9, rendering

the hormone inactive.[1][2]

Experimental Protocols
3.1 Protocol: Solid Phase Peptide Synthesis (SPPS) of
HAEGTFT
Objective: Synthesize the HAEGTFT fragment for in vitro binding or stability studies.
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Methodology:

Resin Selection: Use Wang resin (for C-terminal acid) or Rink Amide resin (if mimicking the

amide nature, though HAEGTFT is internal). For the N-terminal fragment study, a C-terminal

amide is often preferred to mimic the peptide bond continuity.

Coupling Strategy: Fmoc-protection strategy.

Activator: HBTU/DIEA or DIC/Oxyma (superior for preventing racemization of Histidine).

His Protection: Use Fmoc-His(Trt)-OH. The Trityl group prevents side-chain reactions.

Step-by-Step:

Load C-terminal Thr(tBu) onto resin.

Sequential deprotection (20% Piperidine/DMF) and coupling of Fmoc-Phe, Fmoc-Thr(tBu),

Fmoc-Gly, Fmoc-Glu(OtBu), Fmoc-Ala.

Critical Step (His7): Couple Fmoc-His(Trt)-OH. Ensure temperature is controlled (<40°C)

to minimize racemization of the Histidine alpha-carbon, which would destroy biological

activity.

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

3.2 Protocol: DPP-4 Enzymatic Stability Assay
Objective: Quantify the half-life of HAEGTFT vs. modified analogs (e.g., H-Aib-EGTFT).

Workflow:

Preparation: Dissolve peptide (100 µM) in Tris-HCl buffer (pH 8.0) at 37°C.

Initiation: Add recombinant human DPP-4 enzyme (final conc. 10–50 ng/mL).

Sampling:

Take aliquots at t = 0, 5, 15, 30, 60, 120 mins.
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Quench immediately with 1% TFA or 5% Acetic Acid to stop enzymatic activity.

Analysis (HPLC/MS):

Inject onto C18 Reverse Phase column.

Monitor: Disappearance of the intact parent peak (Mass = X) and appearance of the

"EGTFT" fragment (Mass = X - 222 Da [Mass of HA]).

Calculation: Plot ln[concentration] vs. time to determine

and

.

3.3 Protocol: In Vitro cAMP Activation Assay
Objective: Verify the functional potency of the sequence.

System:

Cell Line: CHO-K1 or HEK293 stably expressing human GLP-1R.

Readout: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

Steps:

Seed cells (2,000 cells/well) in 384-well low-volume plates.

Prepare serial dilutions of Peptide (HAEGTFT-containing full length or fragment) in

stimulation buffer (PBS + IBMX to inhibit phosphodiesterase).

Incubate cells with peptide for 30 minutes at RT.

Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

Read Fluorescence Resonance Energy Transfer (FRET) signal.

Data Analysis: Fit dose-response curve (4-parameter logistic) to calculate EC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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